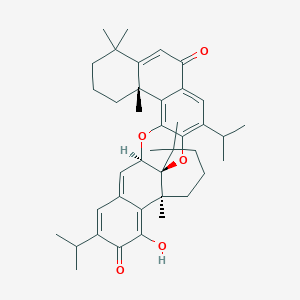
Hongencaotone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hongencaotone is a natural product found in Salvia prionitis with data available.
科学的研究の応用
Cytotoxicity
Hongencaotone has demonstrated significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Breast Cancer Cells (BT474) : IC50 = 4.7 μg/mL
- Lung Cancer Cells (CHAGO) : IC50 = 5.7 μg/mL
- Liver Cancer Cells (HepG2) : IC50 = 6.5 μg/mL
- Gastric Cancer Cells (Kato3) : IC50 = 5.3 μg/mL
- Colorectal Adenocarcinoma Cells (SW620) : IC50 = 5.6 μg/mL
These values suggest that this compound possesses potent anticancer properties, comparable to standard chemotherapeutics like Doxorubicin, which had significantly lower IC50 values in the same assays .
| Cell Line | IC50 (μg/mL) | Control (Doxorubicin) IC50 (μg/mL) |
|---|---|---|
| BT474 | 4.7 | 0.08 |
| CHAGO | 5.7 | 2.3 |
| HepG2 | 6.5 | 0.9 |
| Kato3 | 5.3 | 1.7 |
| SW620 | 5.6 | 1.1 |
Antimicrobial Activity
Recent studies have suggested that this compound exhibits antimicrobial properties against certain Gram-positive bacteria, indicating potential applications in treating infections .
Anti-inflammatory Effects
Research indicates that compounds derived from Salvia prionitis, including this compound, may possess anti-inflammatory properties, making them candidates for the development of treatments for inflammatory diseases .
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated the cytotoxic effects of this compound on various cancer cell lines, paving the way for further research into its mechanisms and potential as an anticancer agent.
- Animal Models : Animal studies have begun to explore the efficacy of this compound in vivo, particularly in models of cancer and inflammation, though further research is necessary to confirm these findings and assess safety profiles.
特性
分子式 |
C40H50O5 |
|---|---|
分子量 |
610.8 g/mol |
IUPAC名 |
(1S,14R,18R,26S)-24-hydroxy-10,10,14,26,30,30-hexamethyl-4,22-di(propan-2-yl)-2,17-dioxaheptacyclo[16.12.0.01,26.03,16.06,15.09,14.020,25]triaconta-3,5,8,15,19,21,24-heptaene-7,23-dione |
InChI |
InChI=1S/C40H50O5/c1-21(2)24-17-23-18-29-40(37(7,8)14-12-16-39(40,10)30(23)33(43)32(24)42)45-34-25(22(3)4)19-26-27(41)20-28-36(5,6)13-11-15-38(28,9)31(26)35(34)44-29/h17-22,29,43H,11-16H2,1-10H3/t29-,38-,39+,40+/m1/s1 |
InChIキー |
FDZOSTAWHXJLCT-TURKYLLISA-N |
異性体SMILES |
CC(C)C1=CC2=C[C@@H]3[C@]4([C@](C2=C(C1=O)O)(CCCC4(C)C)C)OC5=C(C=C6C(=O)C=C7[C@](C6=C5O3)(CCCC7(C)C)C)C(C)C |
正規SMILES |
CC(C)C1=CC2=CC3C4(C(CCCC4(C2=C(C1=O)O)C)(C)C)OC5=C(C=C6C(=O)C=C7C(CCCC7(C6=C5O3)C)(C)C)C(C)C |
同義語 |
hongencaotone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















